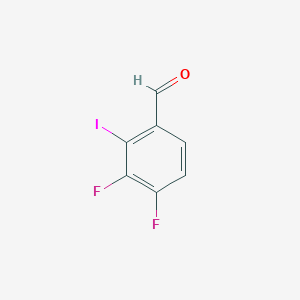

3,4-Difluoro-2-iodobenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H3F2IO |

|---|---|

Molecular Weight |

268.00 g/mol |

IUPAC Name |

3,4-difluoro-2-iodobenzaldehyde |

InChI |

InChI=1S/C7H3F2IO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-3H |

InChI Key |

HWTDRCVNFQFPPG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)I)F)F |

Origin of Product |

United States |

The Strategic Positioning of Halogenated Benzaldehydes in Contemporary Synthesis

Halogenated benzaldehydes are a class of organic compounds that have become indispensable in the field of organic synthesis. Their importance stems from the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) on the benzene (B151609) ring, which, along with the aldehyde group, provides a versatile platform for a multitude of chemical reactions. These compounds serve as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. evitachem.com

The aldehyde functional group is highly reactive and can participate in a wide array of transformations, including nucleophilic additions, oxidations, reductions, and condensation reactions. guidechem.com This reactivity allows for the introduction of diverse functionalities and the construction of complex molecular skeletons. guidechem.com The halogens on the aromatic ring further enhance the synthetic utility of these molecules. They can act as directing groups in electrophilic aromatic substitution reactions, influencing the position of incoming substituents. More importantly, they serve as handles for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

The specific type and position of the halogen atom significantly influence the reactivity of the benzaldehyde (B42025). For instance, the electron-withdrawing nature of halogens can activate the aromatic ring for certain reactions or deactivate it for others. This fine-tuning of reactivity is a key aspect of modern synthetic strategy.

Academic Significance of Fluorine and Iodine Substitution Patterns

The presence of both fluorine and iodine atoms on the same benzaldehyde (B42025) ring, as seen in 3,4-difluoro-2-iodobenzaldehyde, offers a particularly advantageous combination of properties for synthetic chemists.

Fluorine, the most electronegative element, imparts unique characteristics to organic molecules. Its introduction can significantly alter a molecule's physical, chemical, and biological properties. In medicinal chemistry, the incorporation of fluorine is a common strategy to enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, which can affect a drug's absorption and distribution in the body. However, direct fluorination of aromatic rings can be challenging due to the high reactivity of fluorine. ntu.edu.sgjove.com Therefore, reagents like Selectfluor are often employed to achieve controlled electrophilic fluorination. ntu.edu.sgjove.comntu.edu.sg

Iodine, in contrast, is the least reactive of the common halogens in electrophilic aromatic substitution. ntu.edu.sg Its introduction often requires the use of an oxidizing agent to generate a more potent electrophilic iodine species. ntu.edu.sglibretexts.org The large size and polarizability of the iodine atom make it an excellent leaving group in nucleophilic substitution reactions and a highly effective participant in a variety of cross-coupling reactions. The carbon-iodine bond is weaker than carbon-fluorine, -chlorine, or -bromine bonds, making it more reactive in catalytic cycles, such as those involving palladium catalysts.

The specific 1,2,3-trisubstituted pattern of this compound, with an iodine atom positioned between a fluorine and the aldehyde group, presents distinct synthetic opportunities. This arrangement can influence the regioselectivity of subsequent reactions and allows for sequential, site-selective modifications of the aromatic ring.

Overview of Research Trajectories Pertaining to 3,4 Difluoro 2 Iodobenzaldehyde As a Key Intermediate

Retrosynthetic Analysis and Precursor Selection

A retrosynthetic analysis of this compound suggests several possible disconnection pathways. The most logical and commonly employed strategy involves the disconnection of the formyl group and the iodine atom, leading back to a simpler, commercially available starting material.

Primary Disconnection:

Formyl Group Introduction: The formyl group is often introduced in the final step of the synthesis. A common disconnection is the conversion of the aldehyde to an aryllithium species, which can be generated from an aryl halide through a lithium-halogen exchange. This points to 1,2-difluoro-3-iodobenzene as a key precursor.

Iodination: The iodine atom can be introduced via electrophilic aromatic substitution or through a directed metalation-iodination sequence. This suggests that 1,2-difluorobenzene (B135520) could be a suitable starting material.

Based on this analysis, the most strategically sound approach is a linear synthesis commencing with 1,2-difluorobenzene. This precursor allows for the sequential and regioselective introduction of the iodine and formyl groups.

Alternative Precursors:

While less common, other precursors could be considered, such as:

3,4-Difluoroaniline: This could be converted to the corresponding diazonium salt, followed by a Sandmeyer reaction to introduce the iodine atom, and subsequent formylation. google.com

2-Iodobenzaldehyde (B48337): Introducing the two fluorine atoms onto this scaffold would be challenging due to the deactivating nature of the existing substituents. nih.gov

Classical and Modern Approaches to the Synthesis of this compound

The synthesis of this compound can be achieved through various methods, each with its own advantages and challenges. These approaches can be broadly categorized by the key bond-forming reactions used to introduce the substituents.

The introduction of an iodine atom at the C-2 position of a 3,4-difluorinated benzene (B151609) ring is a critical step. The regioselectivity of this reaction is paramount.

Directed Ortho-Metalation (DoM): This is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In the case of 1,2-difluorobenzene, the fluorine atoms can act as directing groups for lithiation. Treatment of 1,2-difluorobenzene with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures can lead to deprotonation at the C-3 position, which is adjacent to one of the fluorine atoms. However, the most acidic proton is located between the two fluorine atoms. Subsequent quenching of the resulting aryllithium intermediate with an electrophilic iodine source, such as molecular iodine (I₂), introduces the iodine atom at the desired position. uwindsor.ca

| Reaction Step | Reagents and Conditions | Product | Typical Yield |

| Directed ortho-iodination | 1. n-BuLi, THF, -78 °C; 2. I₂ | 1,2-Difluoro-3-iodobenzene | Moderate to Good |

Electrophilic Iodination: Direct electrophilic iodination of 1,2-difluorobenzene is generally less regioselective. The fluorine atoms are deactivating and ortho-, para-directing. This would lead to a mixture of iodinated products. However, specific iodinating reagents and catalysts can sometimes provide improved selectivity. organic-chemistry.org For instance, the use of N-iodosuccinimide (NIS) in the presence of a strong acid catalyst can be employed for the iodination of deactivated aromatic rings. organic-chemistry.org

While starting from 1,2-difluorobenzene is the most common approach, it is theoretically possible to introduce the fluorine atoms onto a pre-functionalized benzene ring.

Electrophilic Fluorination: This would involve the use of an electrophilic fluorine source, such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI), to fluorinate an appropriate iodobenzaldehyde precursor. However, the directing effects of the existing iodo and formyl groups would need to be carefully considered to achieve the desired 3,4-difluoro substitution pattern.

Nucleophilic Aromatic Substitution (SNAr): This strategy would start with a precursor bearing good leaving groups, such as chlorine or nitro groups, at the 3 and 4 positions. Reaction with a fluoride (B91410) source, such as potassium fluoride, could then introduce the fluorine atoms. The success of this approach is highly dependent on the activation of the aromatic ring by electron-withdrawing groups.

The introduction of the formyl group is a crucial final step.

Lithiation and Formylation: The most prevalent method for the formylation of 1,2-difluoro-3-iodobenzene involves a lithium-halogen exchange followed by reaction with a formylating agent. commonorganicchemistry.com Treatment of the iodo-precursor with an organolithium reagent like n-BuLi at low temperature generates a highly reactive aryllithium species. This intermediate is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF), to yield the desired aldehyde after aqueous workup. researchgate.net

| Reaction Step | Reagents and Conditions | Product | Typical Yield |

| Formylation | 1. n-BuLi, THF, -78 °C; 2. DMF; 3. H₂O | This compound | Good |

Other Formylation Methods: While less common for this specific substrate, other formylation reactions exist, such as the Vilsmeier-Haack reaction (using POCl₃ and DMF) or the Gattermann-Koch reaction (using CO and HCl with a catalyst). However, these reactions are generally more effective on electron-rich aromatic rings and may not be suitable for the electron-deficient 1,2-difluoro-3-iodobenzene.

A plausible multi-step linear synthesis for this compound, based on the principles outlined above, is as follows:

Scheme 1: A Potential Linear Synthetic Route

Iodination of 1,2-Difluorobenzene: 1,2-Difluorobenzene is treated with n-butyllithium in tetrahydrofuran (B95107) (THF) at -78 °C, followed by the addition of iodine to yield 1,2-difluoro-3-iodobenzene.

Formylation of 1,2-Difluoro-3-iodobenzene: The resulting 1,2-difluoro-3-iodobenzene is then subjected to a second lithiation (lithium-halogen exchange) with n-butyllithium at low temperature, followed by quenching with DMF and subsequent aqueous workup to afford the final product, this compound.

This linear approach is efficient as it utilizes readily available starting materials and employs well-established, high-yielding reactions.

A convergent synthesis involves the preparation of different fragments of the target molecule separately, which are then combined in the final steps. For a relatively small molecule like this compound, a fully convergent approach is less common than a linear one.

However, a conceptually convergent strategy could involve the synthesis of a more complex iodinating or formylating agent. For instance, a difluorinated organometallic reagent could be prepared and then reacted with a specialized formylating agent that also contains the iodine atom. This is generally more complex and less practical than the linear approach described above.

A more practical application of convergent principles might involve the synthesis of a more elaborate starting material through a separate synthetic sequence, which is then subjected to the final functionalization steps.

Optimization of Reaction Conditions for Yield and Selectivity

The successful synthesis of this compound is highly dependent on the optimization of various reaction parameters. The primary route to this compound involves the directed ortho-metalation (DoM) of a 1,2-difluoro-3-iodobenzene precursor, followed by formylation. The efficiency of this process is influenced by the choice of base, solvent, temperature, and the nature of the electrophile.

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings. In this case, a strong organolithium base is used to deprotonate the position ortho to one of the fluorine atoms, which act as directing groups. The resulting aryllithium intermediate is then quenched with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group.

Key Optimization Parameters:

Base Selection: The choice of the organolithium base is critical. Common bases include n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), and lithium diisopropylamide (LDA). The reactivity and steric hindrance of the base can influence the efficiency of the deprotonation step and the potential for side reactions.

Solvent Effects: The solvent plays a crucial role in stabilizing the organolithium intermediate and influencing its reactivity. Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are commonly used as they can coordinate with the lithium ion. The polarity and coordinating ability of the solvent can affect the rate and selectivity of the reaction.

Temperature Control: Lithiation reactions are typically carried out at low temperatures (-78 °C to -100 °C) to prevent decomposition of the thermally sensitive aryllithium intermediate and to minimize side reactions. Precise temperature control is essential for maximizing the yield of the desired product.

Electrophile and Quenching Conditions: N,N-dimethylformamide (DMF) is a widely used and inexpensive electrophile for formylation. The conditions under which the aryllithium intermediate is quenched with DMF can impact the final yield.

Illustrative Data for Optimization:

While specific research data for the optimization of this compound synthesis is not extensively available in the public domain, the following table illustrates how reaction parameters can be varied to optimize the yield and selectivity of similar directed ortho-metalation and formylation reactions.

| Parameter | Variation | Effect on Yield and Selectivity |

| Base | n-BuLi vs. s-BuLi vs. LDA | s-BuLi may offer higher reactivity, potentially leading to higher yields at lower temperatures. LDA, being less nucleophilic, can sometimes reduce side reactions. |

| Solvent | THF vs. Diethyl Ether | THF's higher coordinating ability can enhance the stability of the aryllithium species, often leading to cleaner reactions and higher yields. |

| Temperature | -78 °C vs. -40 °C | Lower temperatures generally favor the stability of the intermediate, leading to higher selectivity and preventing unwanted rearrangements or decomposition. |

| Electrophile Concentration | 1.1 eq. DMF vs. 1.5 eq. DMF | A slight excess of DMF is typically used to ensure complete reaction of the aryllithium intermediate. However, a large excess can complicate purification. |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally benign by incorporating these principles.

Key Green Chemistry Approaches:

Use of Greener Solvents: Traditional syntheses often rely on volatile and potentially toxic organic solvents. Research into greener alternatives is ongoing. For reactions involving benzaldehydes, solvents like water, polyethylene (B3416737) glycol (PEG), and ionic liquids have been explored for certain transformations. For the DoM reaction, the use of more environmentally friendly ethereal solvents derived from renewable resources is a potential area for improvement.

Catalysis: The development of catalytic methods can significantly reduce waste by enabling reactions to proceed with high efficiency and selectivity using only small amounts of a catalyst. While the primary route to this compound is stoichiometric, related reactions for the synthesis of substituted benzaldehydes have benefited from catalytic approaches.

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. Microwave heating can dramatically reduce reaction times and energy consumption compared to conventional heating methods. The application of microwave irradiation to the synthesis of halogenated benzaldehydes has shown promise in accelerating reactions and improving yields.

Examples of Green Chemistry in Benzaldehyde (B42025) Synthesis:

The following table provides examples of how green chemistry principles have been applied to the synthesis of benzaldehydes and related compounds, highlighting potential avenues for the greener production of this compound.

| Green Chemistry Principle | Application in Benzaldehyde Synthesis | Potential for this compound |

| Alternative Solvents | Knoevenagel condensation of benzaldehydes in water or solvent-free conditions. commonorganicchemistry.com | Exploring the feasibility of performing the formylation step in a greener solvent or a biphasic system. |

| Catalysis | Palladium-catalyzed formylation of aryl halides using carbon dioxide as a C1 source. organic-chemistry.org | Development of a catalytic method for the direct C-H iodination and formylation of 1,2-difluorobenzene. |

| Energy Efficiency | Microwave-assisted Claisen-Schmidt condensation for the rapid synthesis of benzalacetones. uwindsor.ca | Investigating the use of microwave irradiation to accelerate the lithiation and/or formylation steps, potentially at higher temperatures with shorter reaction times. |

Reactivity of the Aldehyde Moiety

The aldehyde functional group is a primary site of chemical transformations for this compound, participating in a variety of reactions typical for aromatic aldehydes.

The carbonyl carbon of the aldehyde group is electrophilic and is susceptible to attack by nucleophiles. evitachem.com This leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further reactions to produce a range of derivatives.

A common class of nucleophilic addition reactions involves the use of organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). saskoer.cayoutube.com These reagents act as sources of carbanions, which attack the carbonyl carbon to form a new carbon-carbon bond. Subsequent acidic workup yields secondary alcohols. libretexts.org For instance, the reaction of an aldehyde with a Grignard reagent proceeds via a nucleophilic attack on the carbonyl carbon, forming a magnesium alkoxide intermediate, which is then protonated. libretexts.org

| Reagent Type | General Reaction | Product |

| Grignard Reagent (R-MgX) | Nucleophilic addition to the carbonyl group | Secondary Alcohol |

| Organolithium Reagent (R-Li) | Nucleophilic addition to the carbonyl group | Secondary Alcohol |

Table 1: Examples of Nucleophilic Addition Reactions with this compound.

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Oxidation to the corresponding carboxylic acid, 3,4-difluoro-2-iodobenzoic acid, can be achieved using a variety of oxidizing agents. Common reagents for the oxidation of aromatic aldehydes include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O). The choice of oxidant depends on the presence of other sensitive functional groups in the molecule.

Reduction: Reduction of the aldehyde to a primary alcohol, (3,4-difluoro-2-iodophenyl)methanol, is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this transformation, as it does not typically reduce other functional groups like the aryl iodide. For example, 3,4-dimethoxybenzaldehyde (B141060) has been successfully reduced to the corresponding alcohol in high yield using sodium borohydride in methanol. ijcea.org A similar procedure would be applicable to this compound.

| Transformation | Reagent | Product |

| Oxidation | Potassium Permanganate (KMnO₄) | 3,4-Difluoro-2-iodobenzoic acid |

| Reduction | Sodium Borohydride (NaBH₄) | (3,4-Difluoro-2-iodophenyl)methanol |

Table 2: Oxidation and Reduction of this compound.

Aldehydes readily undergo condensation reactions with primary amines to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. libretexts.org The reaction is reversible and the position of the equilibrium can be influenced by the removal of water. youtube.com

The formation of imines from this compound with various primary amines provides a route to a diverse range of derivatives. These imines can be isolated or used in situ for further synthetic transformations.

| Amine | Product Type |

| Primary Alkylamine (R-NH₂) | N-alkyl imine |

| Primary Arylamine (Ar-NH₂) | N-aryl imine |

Table 3: Imine Formation from this compound.

Reactivity of the Aryl Halide Functionality

The carbon-iodine bond in this compound is a key site for the construction of more complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions.

The presence of the iodine atom allows for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of biaryl compounds. nih.gov This reaction involves the coupling of an aryl halide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

In the context of this compound, a Suzuki-Miyaura coupling with 3,5-difluorophenyl boronic acid would yield 3,4,3',5'-tetrafluoro-2-formyl-1,1'-biphenyl. The general conditions for such a reaction would involve a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a palladium(II) salt with a suitable phosphine (B1218219) ligand, and a base, such as sodium carbonate or potassium phosphate, in a suitable solvent system, often a mixture of an organic solvent and water.

| Coupling Partner | Catalyst System | Base | Product |

| 3,5-Difluorophenyl boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3,4,3',5'-Tetrafluoro-2-formyl-1,1'-biphenyl |

Table 4: Suzuki-Miyaura Coupling of this compound.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This pathway is viable only when the aromatic ring is "activated" by potent electron-withdrawing groups positioned ortho and/or para to the leaving group. wikipedia.orgpressbooks.pub

In the case of this compound, the ring is substituted with three electron-withdrawing groups: two fluorine atoms and an aldehyde group.

The fluorine atoms are highly electronegative and exert a strong inductive electron-withdrawing effect.

The aldehyde group is a strong electron-withdrawing group through resonance.

This electronic landscape makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. The most likely leaving groups for an SNAr reaction are the fluorine atoms, as the C-F bond is highly polarized and its displacement is often the rate-determining step in SNAr mechanisms. masterorganicchemistry.com The iodine at C2 and the aldehyde at C1 act as activating groups for the displacement of fluorine at C4. Similarly, the fluorine at C4 and the aldehyde at C1 activate the fluorine at C3. Therefore, strong nucleophiles (e.g., alkoxides, thiolates, or amines) could potentially displace one of the fluorine atoms, particularly the one at the C-4 position, which is para to the activating aldehyde group (via the C2-position) and ortho to the other activating fluorine.

Electrophilic Aromatic Substitution (if applicable)

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on an electron-rich aromatic ring. uci.edu For this compound, the viability of this pathway is extremely low. The benzene ring is heavily deactivated by the presence of multiple electron-withdrawing groups.

Aldehyde Group (-CHO): Strongly deactivating and meta-directing. evitachem.com

Fluoro Groups (-F): Deactivating due to inductive effects but ortho, para-directing due to resonance. uci.edu

Iodo Group (-I): Deactivating and ortho, para-directing. uci.edu

The cumulative effect of these substituents is a significant reduction in the nucleophilicity of the aromatic ring, making it highly resistant to attack by electrophiles. Furthermore, the only two remaining positions on the ring (C5 and C6) are sterically hindered. Any potential electrophilic attack would be kinetically and thermodynamically unfavorable compared to the many other reactive pathways available to this molecule. Therefore, electrophilic aromatic substitution is not considered a practical or applicable reaction pathway for this compound under typical conditions.

Influence of Fluorine Atoms on Aromatic Ring Reactivity and Selectivity

The two fluorine atoms at the 3- and 4-positions of the benzaldehyde ring profoundly impact the electron density and, consequently, the reactivity of the aromatic system. Their influence is primarily understood through their strong electronic effects.

The fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect), which significantly deactivates the benzene ring towards electrophilic aromatic substitution (EAS). organic-chemistry.orgwikipedia.org This deactivation makes reactions like nitration or Friedel-Crafts alkylation more challenging compared to unsubstituted benzaldehyde. The aldehyde group itself is a deactivating, meta-directing group in EAS reactions. organic-chemistry.org Therefore, any successful electrophilic substitution would be expected to occur at the C5 position, which is meta to the aldehyde and ortho/para to the deactivating fluorine atoms.

Conversely, the electron-withdrawing nature of the fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution (SNAr). libretexts.orgyoutube.com The high electronegativity of fluorine polarizes the C-F bonds and enhances the electrophilicity of the carbon atoms of the ring, making them more susceptible to attack by nucleophiles. This effect is particularly pronounced for the carbon atom bearing the iodine, which is positioned between the electron-withdrawing aldehyde and a fluorine atom. The rate-determining step in many SNAr reactions is the initial nucleophilic attack to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The presence of electron-withdrawing groups, such as fluorine, is crucial for stabilizing this negatively charged intermediate. libretexts.orgyoutube.com

A notable example of the fluorine atoms' influence on regioselectivity is observed in ortho-lithiation reactions. The synthesis of this compound can be achieved from 1,2-difluoro-3-iodobenzene through a regioselective lithium-halogen exchange. The electron-withdrawing character of the ortho-fluoro group stabilizes the resulting adjacent aryllithium species, thereby controlling the position of formylation. organic-chemistry.org

Table 1: Influence of Substituents on Aromatic Reactivity

| Substituent | Electronic Effect | Influence on Electrophilic Aromatic Substitution (EAS) | Influence on Nucleophilic Aromatic Substitution (SNAr) | Directing Effect (in EAS) |

| -CHO | -I, -M (Deactivating) | Decreases reaction rate | --- | Meta |

| -F | -I > +M (Deactivating) | Decreases reaction rate | Increases reaction rate | Ortho, Para |

| -I | -I > +M (Deactivating) | Decreases reaction rate | Can act as a leaving group | Ortho, Para |

This table provides a generalized overview of individual substituent effects.

Stereoelectronic effects, which refer to the influence of the spatial arrangement of orbitals on reactivity, can play a subtle but important role in the transformations of this compound. wikipedia.orglibretexts.org While specific studies on this molecule are scarce, principles of stereoelectronic control allow for informed hypotheses.

The relative orientation of the C-I bond and the carbonyl group of the aldehyde is of particular interest. These two groups are ortho to each other, placing them in close spatial proximity. Through-space interactions between the lone pairs of the carbonyl oxygen and the orbitals of the iodine atom, or the C-I bond, could influence the conformational preferences of the molecule. For instance, an intramolecular interaction between the iodine and the carbonyl oxygen has been observed in related structures like 2-iodobenzaldehyde 4-nitrophenylhydrazone. nih.gov Such interactions can affect the electrophilicity of the aldehyde carbon and the reactivity of the iodine atom.

In reactions involving the aldehyde, such as nucleophilic addition, the trajectory of the incoming nucleophile can be influenced by the steric bulk and electronic properties of the adjacent iodo group. The iodine atom's large size can sterically hinder one face of the carbonyl group, potentially leading to diastereoselectivity in reactions with chiral nucleophiles. Furthermore, the alignment of the C-I antibonding orbital (σ*) with the developing bond during a transition state could lead to stabilizing or destabilizing stereoelectronic effects. wikipedia.org

Mechanistic Studies of Key Transformations Involving this compound

The presence of an iodo substituent makes this compound an excellent substrate for a variety of powerful carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

One of the most important transformations for this class of compounds is the Suzuki-Miyaura coupling , which couples the aryl iodide with an organoboron reagent. organic-chemistry.orglibretexts.orgwikipedia.org The generally accepted catalytic cycle, which is applicable to this compound, involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. libretexts.orgnih.gov

Transmetalation : The organic group from the boronic acid or ester is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the organoboron reagent. organic-chemistry.orglibretexts.org

Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst. libretexts.orgharvard.edu

The Sonogashira coupling is another key transformation, used to form a carbon-carbon bond between the aryl iodide and a terminal alkyne. libretexts.orgrsc.org The mechanism is similar to the Suzuki coupling and generally proceeds via a Pd(0)/Pd(II) catalytic cycle. A copper(I) co-catalyst is often used to facilitate the transmetalation step by forming a copper acetylide intermediate. libretexts.org Copper-free versions of the Sonogashira coupling are also known. libretexts.org

The Heck reaction provides a method for the arylation of alkenes. wikipedia.orgorganic-chemistry.orgyoutube.com The mechanism also involves an oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the substituted alkene product and a palladium-hydride species, from which the Pd(0) catalyst is regenerated by a base. wikipedia.orgyoutube.comlibretexts.org

Furthermore, this compound is a potential precursor for the synthesis of heterocyclic structures like isoquinolines and their derivatives. organic-chemistry.org These syntheses often proceed through an initial cross-coupling reaction to introduce a side chain, followed by an intramolecular cyclization. The electronic nature of the difluorinated ring would influence the conditions required for both the coupling and the subsequent cyclization steps.

Table 2: Key Mechanistic Steps in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Key Step 1 | Key Step 2 | Key Step 3 |

| Suzuki-Miyaura Coupling | Oxidative Addition of Ar-I to Pd(0) | Transmetalation with R-B(OR)₂ | Reductive Elimination of Ar-R |

| Sonogashira Coupling | Oxidative Addition of Ar-I to Pd(0) | Transmetalation with R-C≡CH (often via Cu-acetylide) | Reductive Elimination of Ar-C≡C-R |

| Heck Reaction | Oxidative Addition of Ar-I to Pd(0) | Migratory Insertion of Alkene | β-Hydride Elimination |

Applications of 3,4 Difluoro 2 Iodobenzaldehyde As a Synthetic Building Block

Construction of Complex Fluorinated Aromatic and Heteroaromatic Systems

The presence of both a reactive aldehyde and a readily functionalized iodinated carbon center makes 3,4-Difluoro-2-iodobenzaldehyde a powerful tool for the synthesis of intricate fluorinated aromatic and heteroaromatic structures.

Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles are of significant interest in medicinal chemistry and materials science due to the profound effects that fluorine incorporation can have on the biological and physical properties of molecules. This compound serves as a key starting material for the synthesis of various fluorinated heterocyclic scaffolds.

For instance, the aldehyde functionality can participate in condensation reactions with a variety of nucleophiles to form imines or enamines, which can then undergo intramolecular cyclization reactions to afford a range of heterocyclic systems. One notable application is in the synthesis of fluorinated quinolines. While direct examples utilizing this compound are not prevalent in the literature, the general strategy often involves the reaction of a 2-aminobenzaldehyde (B1207257) derivative with a carbonyl compound containing an α-methylene group (Friedländer annulation) or the use of 2-azidobenzaldehydes in [4+2] annulation reactions. nih.govfrontiersin.org The iodo-substituent in this compound can be converted to an amino or azido (B1232118) group, thus providing a pathway to these important heterocyclic cores.

Furthermore, the aldehyde can be used in multi-component reactions to construct complex heterocyclic frameworks in a single step. For example, a plausible synthetic route could involve a Ugi-type reaction, where the aldehyde reacts with an amine, a carboxylic acid, and an isocyanide to generate a complex acyclic intermediate that can be subsequently cyclized to form various heterocycles.

The synthesis of fluorinated 3,4-dihydroquinolin-2(1H)-ones and 2-oxindoles has also been reported, highlighting the utility of fluorinated phenylpropanamides as precursors. nih.gov The aldehyde group of this compound can be readily elaborated to the required propanamide side chain through various standard synthetic transformations, such as Wittig or Horner-Wadsworth-Emmons reactions followed by reduction and amidation.

Assembly of Polycyclic Aromatic Compounds

Polycyclic aromatic hydrocarbons (PAHs) and their fluorinated analogues are a class of compounds with interesting photophysical and electronic properties, finding applications in organic electronics and materials science. cas.cn The carbon-iodine bond in this compound is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, which are powerful tools for the construction of C-C bonds and the assembly of polycyclic aromatic systems. researchgate.netnih.gov

In a typical Suzuki coupling, the iodo-substituted aromatic ring can be coupled with an aryl or vinyl boronic acid or ester in the presence of a palladium catalyst and a base. This reaction allows for the straightforward formation of biaryl systems, which can serve as the core of more extended polycyclic structures.

The Sonogashira coupling, on the other hand, involves the reaction of the aryl iodide with a terminal alkyne, also catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst. researchgate.net This reaction is highly efficient for the formation of aryl-alkyne linkages, which are important structural motifs in many functional materials. These alkynes can then undergo further transformations, such as intramolecular cyclizations or cycloaddition reactions, to generate complex polycyclic aromatic frameworks. google.com The aldehyde group can be either protected during these coupling reactions or utilized in subsequent steps to further elaborate the molecular structure.

| Coupling Reaction | Reactant | Product Type | Potential Application |

| Suzuki Coupling | Arylboronic acid | Biaryl | Organic Light Emitting Diodes (OLEDs) |

| Sonogashira Coupling | Terminal alkyne | Aryl-alkyne | Molecular wires, Nonlinear optics |

Precursor for Advanced Functional Molecules and Materials

The unique combination of functional groups in this compound makes it an attractive starting material for the synthesis of a variety of advanced functional molecules with tailored properties.

Role in the Synthesis of Ligands and Catalysts

The development of new ligands and catalysts is crucial for advancing the field of organic synthesis. While direct utilization of this compound as a ligand is uncommon, its functional groups can be readily transformed to create sophisticated ligand architectures. The aldehyde can be converted to an amine via reductive amination, an alcohol via reduction, or an oxime, all of which can act as coordinating groups for metal ions.

The presence of fluorine atoms can significantly influence the electronic properties of the resulting ligand. The strong electron-withdrawing nature of fluorine can modulate the electron density at the metal center in a coordination complex, thereby tuning its catalytic activity and selectivity. For example, fluorinated phosphine (B1218219) ligands have been shown to enhance the performance of transition metal catalysts in various reactions.

The iodo-substituent provides a handle for further functionalization, allowing for the introduction of additional donor atoms or chiral auxiliaries. This modular approach enables the synthesis of a library of ligands with systematically varied steric and electronic properties for catalyst screening and optimization.

Derivatization for Photoactive Arrays (e.g., BODIPY scaffolds)

Boron-dipyrromethene (BODIPY) dyes are a class of fluorescent molecules with exceptional photophysical properties, including high quantum yields, sharp emission peaks, and good photostability. nih.govnih.gov The standard synthesis of BODIPY dyes involves the condensation of a pyrrole (B145914) derivative with an aldehyde or an acid chloride, followed by complexation with a boron source, typically boron trifluoride etherate.

The aldehyde group of this compound makes it a suitable precursor for the synthesis of meso-aryl substituted BODIPY dyes. The resulting dye would feature a 3,4-difluoro-2-iodophenyl group at the meso-position of the BODIPY core. The fluorine and iodine substituents offer opportunities for further tuning of the dye's properties. The electron-withdrawing fluorine atoms can influence the absorption and emission wavelengths, while the iodine atom can be used for post-synthetic modifications, such as the introduction of other functional groups or for linking the dye to other molecules via cross-coupling reactions.

| BODIPY Precursor | Key Reaction | Resulting Dye Feature | Potential Application |

| This compound | Condensation with pyrrole, then BF3 complexation | meso-(3,4-difluoro-2-iodophenyl)BODIPY | Fluorescent probes, Biological imaging |

Use in the Synthesis of Liquid Crystals

Fluorinated compounds are widely used in the design of liquid crystalline materials due to their unique properties, such as high polarity, low viscosity, and high clearing points. Although there are no specific reports on the use of this compound in the synthesis of liquid crystals, its structural features make it a promising candidate for this application.

Liquid crystal molecules are typically calamitic (rod-shaped) or discotic (disk-shaped). The rigid phenyl ring of this compound can serve as a core mesogenic unit. The aldehyde and iodo groups can be elaborated to introduce long alkyl or alkoxy chains, which are essential for inducing liquid crystalline behavior. For example, the aldehyde can be converted to a Schiff base or a stilbene (B7821643) moiety, both of which are common structural motifs in liquid crystals. The iodo group can be used to link the mesogenic core to other aromatic units via cross-coupling reactions, leading to the formation of extended, rigid structures that are conducive to the formation of liquid crystalline phases. The fluorine atoms can enhance the dipole moment and polarizability of the molecule, which are important parameters for controlling the dielectric anisotropy and other physical properties of the liquid crystal material.

Intermediate in the Synthesis of Biologically Relevant Scaffolds

The strategic placement of the aldehyde, iodine, and fluorine atoms allows for the sequential and regioselective construction of complex molecular frameworks that are of interest in medicinal chemistry.

A powerful strategy for the synthesis of substituted oxindoles involves a two-step sequence combining an Ugi four-component reaction (Ugi-4CR) with a subsequent intramolecular Buchwald-Hartwig amidation. nih.gov In this approach, this compound can serve as the aldehyde component in the Ugi reaction, reacting with an amine, a carboxylic acid, and an isocyanide. This reaction generates a complex acyclic intermediate containing an amide linkage and the intact iodo-aryl moiety.

The subsequent step involves a palladium-catalyzed intramolecular Buchwald-Hartwig amidation. nih.gov Under the influence of a suitable palladium catalyst and a base, the amide nitrogen attacks the carbon bearing the iodine atom, leading to the formation of the five-membered lactam ring characteristic of the oxindole (B195798) scaffold. This method provides rapid access to a library of functionalized oxindoles, with the fluorine atoms from the starting material incorporated into the final structure, potentially influencing the biological activity of the resulting compounds.

Peptidomimetics are molecules that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability and oral bioavailability. nih.govnih.gov The Ugi reaction is a well-established and highly efficient method for the synthesis of peptide-like structures, often referred to as pseudo-peptides. nih.gov

By employing this compound as the aldehyde component in an Ugi reaction with an amino acid (as the carboxylic acid component), an amine, and an isocyanide, it is possible to generate complex pseudo-peptidic structures. The resulting molecules would incorporate the 3,4-difluoro-2-iodophenyl group, which can serve as a handle for further functionalization via cross-coupling reactions at the iodo position. This approach allows for the creation of a diverse range of peptidomimetic scaffolds with potential applications in drug discovery. The fluorine atoms can also play a crucial role in modulating the conformational preferences and biological activity of the resulting pseudo-peptides. nih.gov

Conclusion

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for probing the intricate electronic environment and three-dimensional structure of this compound in solution. The presence of multiple NMR-active nuclei, including ¹H, ¹³C, and ¹⁹F, allows for a comprehensive analysis of its molecular framework.

¹H, ¹³C, and ¹⁹F NMR for Electronic Environment and Conformational Analysis

The ¹H, ¹³C, and ¹⁹F NMR spectra of this compound provide a detailed map of the electron distribution across the molecule. The chemical shifts are highly sensitive to the effects of the electron-withdrawing fluorine and iodine atoms and the carbonyl group.

¹H NMR Spectroscopy : The proton spectrum is expected to show distinct signals for the aldehydic proton and the two aromatic protons. The aldehydic proton (CHO) typically resonates at a downfield chemical shift (δ 9.5-10.5 ppm) due to the deshielding effect of the carbonyl group. docbrown.inforesearchgate.net The two aromatic protons will appear as complex multiplets due to coupling with each other (meta-coupling) and with the two fluorine nuclei. Their precise chemical shifts are influenced by the combined inductive and mesomeric effects of the three different halogen substituents.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) is the most downfield signal, typically appearing between 185 and 195 ppm. rsc.org The aromatic carbons show complex splitting patterns due to one-bond and multi-bond couplings to fluorine (¹JCF, ²JCF, ³JCF). The carbons directly bonded to the halogens (C-I, C-F) are significantly influenced by the electronegativity and heavy atom effect of the substituents.

¹⁹F NMR Spectroscopy : As fluorine is nearly absent in biological systems, ¹⁹F NMR offers a clean window for observation with high sensitivity. nih.gov The two fluorine atoms at the C-3 and C-4 positions will give rise to two distinct signals, appearing as doublets of doublets due to coupling to each other and to the adjacent aromatic protons. The chemical shifts in ¹⁹F NMR are highly responsive to the electronic environment, making them excellent probes for subtle changes in molecular structure and conformation. nih.gov

Conformational Analysis : The substituents on the aromatic ring, particularly the bulky iodine atom at the ortho position to the aldehyde group, introduce steric hindrance. This hindrance can influence the rotational barrier around the C-C bond connecting the aldehyde group to the phenyl ring. NMR studies, potentially at variable temperatures, can be used to analyze the conformational preferences and the dynamics of this rotation. nih.govresearchgate.net The molecule likely exists in a preferred conformation to minimize steric strain between the iodine atom and the carbonyl oxygen.

Table 1: Predicted NMR Data for this compound (Note: These are estimated values based on data for similar substituted benzaldehydes. Actual experimental values may vary.)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| ¹H | |||

| CHO | ~10.1 | s | - |

| H-5 | ~7.8 | dd | J_H-H, J_H-F |

| H-6 | ~7.6 | dd | J_H-H, J_H-F |

| ¹³C | |||

| C=O | ~190 | d | ³J_CF |

| C-1 | ~135 | d | ²J_CF |

| C-2 | ~95 | d | ³J_CF |

| C-3 | ~160 | d | ¹J_CF |

| C-4 | ~158 | d | ¹J_CF |

| C-5 | ~128 | dd | J_C-F |

| C-6 | ~115 | dd | J_C-F |

| ¹⁹F | |||

| F-3 | -110 to -130 | d | J_F-F |

| F-4 | -115 to -135 | d | J_F-F |

Analysis of Spin-Spin Coupling Constants (e.g., ¹JCH coupling)

Spin-spin coupling constants (J-couplings) provide through-bond connectivity information and insights into bond angles and electronic structure. The one-bond coupling between the aldehydic carbon and its attached proton (¹JCH) is particularly informative. For benzaldehyde (B42025) derivatives, the value of ¹JCH for the formyl group is sensitive to the electronic effects of the ring substituents. acs.org Electronegative substituents, especially at the ortho position, tend to increase the magnitude of ¹JCH. acs.org In this compound, the presence of the ortho-iodo group is expected to increase the ¹JCH value due to a proximity effect of electrostatic origin. acs.org This coupling constant can be precisely measured from a coupled ¹³C NMR spectrum or specialized 2D NMR experiments.

Multidimensional NMR Techniques for Structural Assignment

For a molecule with overlapping signals and complex coupling patterns like this compound, one-dimensional NMR spectra may not be sufficient for a complete and unambiguous assignment. Multidimensional NMR techniques are essential for this purpose.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal the coupling between the two aromatic protons (H-5 and H-6).

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of each protonated carbon in the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for assigning the quaternary carbons (C-1, C-2, C-3, and C-4) by observing their correlations to the aromatic and aldehydic protons. For example, the aldehydic proton should show a correlation to C-1 and C-2.

¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy) : This experiment can provide through-space correlations, helping to confirm the spatial proximity of the fluorine atoms to specific protons, which aids in both structural assignment and conformational analysis.

Mass Spectrometry (MS) for Fragmentation Pathways and Molecular Formula Confirmation

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental formula of a compound and to deduce its structure from fragmentation patterns.

For this compound (C₇H₃F₂IO), the exact mass can be calculated and confirmed using high-resolution mass spectrometry (HRMS), providing unequivocal confirmation of its molecular formula.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺·). The fragmentation pathways would be dictated by the relative stability of the resulting ions and neutral fragments. Common fragmentation patterns for halogenated benzaldehydes include:

Loss of a hydrogen radical (-·H) from the aldehyde group to form a stable [M-1]⁺ acylium ion.

Loss of the formyl radical (-·CHO) to yield the [M-29]⁺ ion corresponding to the difluoro-iodobenzene cation. libretexts.org

Loss of the iodine atom (-·I) , which is a good leaving group, to form the [M-127]⁺ ion.

Subsequent losses of CO or fluorine atoms from these primary fragment ions can also be observed.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass/charge) | Proposed Fragment Ion | Neutral Loss |

| 268 | [C₇H₃F₂IO]⁺· (Molecular Ion) | - |

| 267 | [C₇H₂F₂IO]⁺ | ·H |

| 239 | [C₆H₃F₂I]⁺· | CO |

| 141 | [C₇H₃F₂O]⁺ | ·I |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions (e.g., co-crystals, derivatives)

X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing. While a crystal structure for this compound itself may not be publicly available, analysis of related structures, such as 3-iodobenzaldehyde (B1295965) nih.gov and other multi-substituted benzaldehydes nih.gov, allows for a robust prediction of its solid-state behavior.

The crystal packing of this compound and its derivatives would likely be dominated by a combination of weak intermolecular interactions:

Halogen Bonding : The iodine atom is a strong halogen bond donor. It can interact with electronegative atoms like the carbonyl oxygen of a neighboring molecule (I···O interaction). nih.gov

C-H···O Hydrogen Bonds : The aldehydic proton and the aromatic protons can act as weak hydrogen bond donors, forming interactions with the carbonyl oxygen of adjacent molecules. nih.govrsc.org These interactions often form synthons that direct the supramolecular assembly. rsc.org

π-π Stacking : The electron-deficient aromatic rings, due to the presence of fluorine and iodine, can engage in π-π stacking interactions.

Other Interactions : C-H···F and F···F interactions may also play a role in stabilizing the crystal lattice.

The formation of co-crystals, where the molecule crystallizes with another compound, can be used to systematically study and engineer these intermolecular interactions. iucr.orgnih.govrsc.org

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Analysis

C=O Stretch : The most intense and characteristic band in the IR spectrum will be the C=O stretching vibration of the aldehyde group, expected in the region of 1690-1715 cm⁻¹. Its exact position is sensitive to the electronic effects of the ring substituents.

C-H Stretches : The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aldehydic C-H stretch gives rise to two characteristic bands around 2850 cm⁻¹ and 2750 cm⁻¹.

C-F Stretches : The C-F stretching vibrations are typically strong in the IR spectrum and occur in the 1100-1300 cm⁻¹ region.

C-I Stretch : The C-I stretching vibration is found at lower frequencies, typically in the 500-600 cm⁻¹ range. nih.gov

Aromatic Ring Vibrations : The C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in the Raman spectrum compared to the IR, the aromatic ring vibrations and C-I stretch are typically strong and easily observable. nih.govresearchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3050 - 3150 | Medium | Medium |

| Aldehydic C-H Stretch | 2750 - 2850 | Medium | Medium |

| C=O Stretch | 1690 - 1715 | Strong | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-F Stretch | 1100 - 1300 | Strong | Weak |

| C-I Stretch | 500 - 600 | Medium | Strong |

Chiroptical Spectroscopy (if applicable to chiral derivatives)

Chiroptical spectroscopy is a powerful set of techniques used to investigate the three-dimensional structure of chiral molecules, which are molecules that are non-superimposable on their mirror images. These techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), rely on the differential interaction of left and right circularly polarized light with a chiral substance. The resulting spectra provide valuable information about the absolute configuration and conformational preferences of chiral centers within a molecule.

In the context of this compound, the application of chiroptical spectroscopy is contingent upon the synthesis of chiral derivatives. The parent molecule, this compound, is itself achiral and therefore does not exhibit chiroptical properties. For chiroptical analysis to be relevant, a chiral center must be introduced into the molecule, for instance, through reactions involving the aldehyde functional group or by substitution at other points on the aromatic ring that result in a stereocenter.

A thorough review of the scientific literature reveals a notable absence of studies focused on the synthesis and subsequent chiroptical analysis of chiral derivatives of this compound. While the synthesis of various derivatives of this compound has been reported for applications in fields such as medicinal chemistry and materials science, the focus has predominantly been on achiral modifications. Research into chiral imidazole (B134444) derivatives has highlighted how small structural changes can lead to significant variations in solid-state aggregation and chiroptical properties, such as electronic circular dichroism and circularly polarized luminescence. rsc.org However, similar investigations have not been extended to derivatives of this compound.

The potential for creating chiral derivatives from related benzaldehydes exists, for example, through asymmetric synthesis methodologies that could introduce chirality at the aldehydic carbon or elsewhere on the molecule. Such derivatives, were they to be synthesized, would be prime candidates for chiroptical spectroscopic studies. These studies could elucidate the impact of the fluorine and iodine substituents on the electronic transitions of the chromophoric benzaldehyde system and how these are perturbed by the presence of a chiral center.

Given the current state of published research, a detailed discussion with research findings and data tables on the chiroptical spectroscopy of this compound derivatives is not possible. The field remains unexplored, presenting an opportunity for future research endeavors in stereochemistry and spectroscopic analysis. Should chiral derivatives of this compound be synthesized in the future, chiroptical spectroscopy will be an indispensable tool for their structural characterization.

Computational and Theoretical Investigations of 3,4 Difluoro 2 Iodobenzaldehyde

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic nature of 3,4-Difluoro-2-iodobenzaldehyde. These calculations allow for a detailed examination of its structure, the distribution of electrons within the molecule, and how these factors influence its chemical behavior.

Density Functional Theory (DFT) is a widely used method to explore these conformational landscapes. By performing geometry optimizations, the minimum energy structures of each conformer can be located on the potential energy surface. Subsequent frequency calculations confirm that these structures are true minima (having no imaginary frequencies) and provide their zero-point vibrational energies (ZPVE). Studies on analogous molecules like 3-iodobenzaldehyde (B1295965) have shown that while the energy difference between such isomers can be small, the rotational barrier between them can be significant, often around 8 kcal/mol. nih.gov For this compound, the O-trans conformer is expected to be more stable due to reduced steric hindrance between the aldehyde's oxygen and the bulky iodine atom.

Table 1: Hypothetical DFT-Calculated Relative Energies for Conformers of this compound Calculations performed at the B3LYP/6-311+G(d,p) level of theory.

| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

|---|---|---|---|

| O-trans | 0.00 | 0.00 | ~7.5 |

| O-cis | 2.15 | 2.05 |

Aromaticity is a fundamental concept in chemistry, linked to cyclic delocalization of π-electrons, which imparts significant thermodynamic stability and unique reactivity. rsc.org While not a directly measurable physical quantity, its degree can be assessed using various descriptors calculated from the molecule's electronic structure. These indices quantify aromaticity from different perspectives, such as geometry, energetics, and magnetic or electronic properties.

For this compound, several electron delocalization-based indices can be computed to quantify the aromaticity of the benzene (B151609) ring.

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index measures the deviation of bond lengths from an ideal aromatic system. A value of 1 indicates a fully aromatic system, while values less than 1 indicate a decrease in aromaticity.

Para-Delocalization Index (PDI): This index quantifies the electron sharing between para-related carbon atoms in a six-membered ring. Higher PDI values suggest greater electron delocalization and aromaticity.

Fluctuation Index (FLU): This index measures the extent of electron delocalization between adjacent atoms in a ring. For aromatic systems, FLU values are close to zero. rsc.org

Multicenter Index (MCI): This index directly measures the extent of cyclic electron delocalization over the ring. Larger MCI values correspond to stronger aromatic character.

The electron-withdrawing nature of the fluorine, iodine, and aldehyde substituents is expected to slightly reduce the π-electron density and thus the aromaticity of the ring compared to unsubstituted benzene.

Table 2: Representative Aromaticity Indices for a Substituted Benzene Ring Illustrative values to demonstrate the concept.

| Index | Typical Value for Benzene | Expected Trend for this compound | Interpretation |

|---|---|---|---|

| HOMA | ~1.00 | Slightly < 1.00 | Indicates minor bond length alternation due to substituents. |

| PDI | ~0.10 | Slightly reduced | Reflects a small decrease in cyclic electron delocalization. |

| FLU | ~0.00 | Slightly increased | Shows a minor deviation from the ideal aromatic electronic state. |

| MCI | >0.05 | Slightly reduced | Quantifies a modest reduction in multi-center electron sharing. |

Computational chemistry offers highly effective methods for predicting NMR spectra, which can be invaluable for structure elucidation and assignment of experimental signals. nrel.govnih.gov The most common approach involves Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) method. rsc.org

The process begins with the optimization of the molecule's geometry at a chosen level of theory. Then, a GIAO-DFT calculation is performed on the optimized structure to compute the absolute magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F). These absolute shieldings (σ_calc) are then converted to chemical shifts (δ_pred) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F. worktribe.com

δ_pred = σ_ref - σ_calc

Often, a linear regression analysis is performed by comparing calculated shifts for a set of known molecules with their experimental values to obtain a scaling equation (δ_pred = m * σ_calc + b), which improves the accuracy of the prediction. rsc.orgidc-online.com For this compound, this would allow for the prediction of the chemical shifts for the two aromatic protons, seven carbon atoms, and two fluorine atoms.

Table 3: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (in ppm) for this compound Predicted shifts are illustrative, based on GIAO-B3LYP calculations.

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aldehyde-H | 10.15 |

| ¹H | H-5 | 7.90 |

| ¹H | H-6 | 7.65 |

| ¹³C | C=O | 190.5 |

| ¹³C | C-1 | 132.1 |

| ¹³C | C-2 (C-I) | 98.7 |

| ¹³C | C-3 (C-F) | 165.4 (d, JCF) |

| ¹³C | C-4 (C-F) | 163.8 (d, JCF) |

| ¹³C | C-5 | 129.3 |

| ¹³C | C-6 | 115.6 |

| ¹⁹F | F at C3 | -110.2 |

| ¹⁹F | F at C4 | -114.5 |

Reaction Mechanism Elucidation via Computational Modeling

Beyond static properties, computational modeling is a cornerstone for elucidating reaction mechanisms. It allows for the mapping of the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. This provides a detailed, step-by-step understanding of how a transformation occurs.

The presence of an iodo-substituent makes this compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. Computational modeling can be used to detail the catalytic cycle of such a reaction. The key steps—oxidative addition, transmetalation, and reductive elimination—can be modeled, and the transition state (TS) for each step can be located. nih.gov

A transition state is a first-order saddle point on the potential energy surface, representing the maximum energy barrier along the reaction coordinate. A crucial validation in a TS calculation is finding exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction path. The energy of the transition state relative to the preceding reactant or intermediate determines the activation energy (barrier) for that step, which governs its rate. By calculating the energies of all stationary points, a complete energy profile for the reaction can be constructed, identifying the rate-determining step. nih.gov

Table 4: Hypothetical Energy Profile for a Suzuki-Miyaura Coupling of this compound Energies are Gibbs Free Energies (ΔG) in kcal/mol relative to separated reactants.

| Step | Species | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Oxidative Addition | Reactants + Pd(0)L₂ | 0.0 | Initial state |

| TS1 | +15.2 | Transition state for C-I bond cleavage | |

| Intermediate 1 | -5.7 | Pd(II) complex | |

| Transmetalation | Intermediate 1 + Boronic Ester | -8.0 | Adduct formation |

| TS2 | +12.5 | Transition state for organic group transfer | |

| Intermediate 2 | -11.3 | Di-organo Pd(II) complex | |

| Reductive Elimination | TS3 | +19.8 | Rate-determining C-C bond formation |

| Products + Pd(0)L₂ | -25.0 | Final biaryl product and regenerated catalyst |

Reactions are typically run in a solvent, which can have a profound effect on reaction rates and equilibria. Gas-phase calculations, which treat molecules in isolation, are often a simplification. To account for the influence of a solvent, computational models can incorporate solvent effects, most commonly through implicit (or continuum) solvation models.

The Polarizable Continuum Model (PCM) is a popular example. In PCM, the solvent is not represented by individual molecules but as a continuous medium with a characteristic dielectric constant (ε). The solute molecule is placed in a cavity within this dielectric medium, and the electrostatic interactions between the solute's charge distribution and the polarized continuum are calculated. This approach can stabilize charged or highly polar species (reactants, intermediates, or transition states) more than neutral, nonpolar ones. By including these solvent effects in the energy calculations for all species along the reaction pathway, a more realistic energy profile can be obtained, leading to more accurate predictions of reaction barriers and thermodynamics in solution.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. researchgate.net By simulating the dynamic behavior of this compound, researchers can explore its accessible conformations and understand the energetic landscape that governs its flexibility. Such simulations are crucial for predicting the most stable arrangements of the molecule in different environments. cresset-group.com

An MD simulation protocol for this molecule would typically involve solvating a single molecule or a small cluster in a box of explicit solvent molecules (like water or a nonpolar solvent) and applying a force field to describe the inter- and intramolecular forces. The system's energy is then minimized, and it is gradually heated to a target temperature before a production simulation is run for a duration sufficient to sample the relevant conformational states, often on the nanosecond to microsecond timescale. youtube.com

Analysis of the simulation trajectory allows for the construction of a potential energy surface based on the dihedral angle between the aldehyde group and the aromatic ring. This reveals the energy barriers between different conformations and the relative populations of stable conformers. Due to steric hindrance from the large ortho-iodine atom, it is expected that the planar conformation, where the aldehyde group is coplanar with the ring, would be significantly destabilized. The most stable conformers are likely those where the aldehyde group is rotated out of the plane of the phenyl ring.

Table 1: Hypothetical Conformational Analysis of this compound This table presents a hypothetical summary of results from a molecular dynamics simulation to illustrate the type of data generated.

| Conformer Name | Dihedral Angle (Ring-C-C=O) (°) | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |

|---|---|---|---|

| Twisted-A | ~45 | 0.00 | ~70 |

| Twisted-B | ~135 | 0.5 | ~25 |

| Planar-Syn | 0 | > 5.0 | <1 |

| Planar-Anti | 180 | > 5.0 | <1 |

Studies on Non-covalent Interactions (e.g., Halogen Bonding)

Non-covalent interactions are dominant forces in supramolecular chemistry, dictating how molecules recognize each other and assemble into larger, ordered structures. For this compound, the most significant non-covalent interaction is expected to be halogen bonding.

Halogen bonding is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a Lewis base. nih.gov The σ-hole is a region of positive electrostatic potential located on the halogen atom along the axis of the R-X bond (where R is a carbon atom and X is the halogen). richmond.edu The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F) and the presence of electron-withdrawing groups on the R group.

In this compound, the iodine atom is an excellent halogen bond donor. Its potential to form strong halogen bonds is significantly enhanced by the electron-withdrawing effects of the two fluorine atoms and the ortho-aldehyde group on the phenyl ring. richmond.edu These substituents pull electron density away from the iodine atom, increasing the magnitude of its positive σ-hole and making it a more potent Lewis acid.

Theoretical studies, typically using Density Functional Theory (DFT), can quantify the strength and geometry of these interactions. By modeling a complex between this compound and a halogen bond acceptor (e.g., pyridine, dimethyl sulfoxide), researchers can calculate key parameters. The interaction energy provides a measure of the bond strength, while the distance between the iodine and the acceptor atom and the C-I···Acceptor angle reveal the geometry. A strong halogen bond is characterized by a short I···Acceptor distance (less than the sum of the van der Waals radii) and a C-I···Acceptor angle close to 180°. nih.govbeilstein-journals.org

Table 2: Hypothetical Halogen Bond Interaction Analysis This table presents hypothetical DFT calculation results for the interaction between this compound and a generic Lewis Base (LB) to illustrate key interaction parameters.

| Interaction Parameter | Calculated Value | Significance |

|---|---|---|

| Interaction Energy (ΔE) | -5 to -10 kcal/mol | Indicates a strong, favorable interaction. |

| I···LB Distance (Å) | ~3.0 Å | Shorter than the sum of van der Waals radii (~3.5 Å), indicating significant bonding. |

| C-I···LB Angle (°) | ~175° | Highly linear, characteristic of a strong σ-hole interaction. nih.gov |

| Charge Transfer (e-) | ~0.05 e- | Quantifies the electron donation from the Lewis base to the iodine's antibonding orbital. |

Emerging Research Directions and Future Perspectives for 3,4 Difluoro 2 Iodobenzaldehyde Chemistry

Development of Novel Catalytic Methodologies

The presence of the iodo-substituent at the ortho-position to the aldehyde group in 3,4-Difluoro-2-iodobenzaldehyde makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. While the aldehyde functionality can be a sensitive group, modern catalytic systems are increasingly capable of chemoselectively targeting the carbon-iodine bond, opening avenues for the synthesis of complex molecular scaffolds.

Emerging research is focused on the application of well-established and novel catalytic systems to effect transformations such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents at the 2-position, leading to the construction of biaryl, acetylenic, vinylic, and amino derivatives, respectively. The development of new ligands and catalysts with enhanced activity and selectivity is a key area of investigation, aiming to achieve these couplings under milder conditions and with broader functional group tolerance.

| Catalytic Reaction | Coupling Partner | Product Type | Potential Applications |

| Suzuki-Miyaura Coupling | Boronic acids/esters | Biaryl compounds | Pharmaceuticals, Organic electronics |

| Sonogashira Coupling | Terminal alkynes | Aryl alkynes | Functional materials, Natural product synthesis |

| Heck Coupling | Alkenes | Stilbenes and related structures | Polymer chemistry, Dyes |

| Buchwald-Hartwig Amination | Amines | Aryl amines | Medicinal chemistry, Agrochemicals |

Flow Chemistry and Continuous Processing Approaches

The adoption of flow chemistry and continuous processing is revolutionizing the synthesis of fine chemicals and pharmaceuticals by offering enhanced safety, efficiency, and scalability. amt.ukmdpi.comnih.gov For a molecule like this compound, which is often a key intermediate in multi-step syntheses, the transition from batch to continuous flow processing presents significant opportunities.

Future research will likely focus on developing robust and scalable flow protocols for the synthesis and subsequent functionalization of this compound. This includes the integration of in-line purification and analysis techniques to enable fully automated, multi-step syntheses. The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors can lead to improved yields and selectivities in the catalytic reactions mentioned previously. researchgate.net Furthermore, hazardous reactions, such as those involving organometallic reagents or exothermic processes, can be performed with greater safety in the small, well-controlled environment of a flow reactor. nih.gov

Photochemical and Electrochemical Transformations

Photochemical and electrochemical methods are emerging as powerful tools in organic synthesis, offering alternative activation modes that can lead to unique reactivity. The electronic properties of this compound, influenced by the electron-withdrawing fluorine and aldehyde groups and the polarizable iodine atom, make it a candidate for exploration in these fields.

Photoredox catalysis, for instance, could enable novel C-H functionalizations or the generation of aryl radicals from the carbon-iodine bond under mild conditions. This would provide access to new reaction pathways that are not readily achievable through traditional thermal methods.

Similarly, electrochemical synthesis offers a green and efficient alternative for a range of transformations. The aldehyde group could be selectively oxidized or reduced, or the carbon-iodine bond could be activated for coupling reactions without the need for stoichiometric chemical oxidants or reductants. Research in this area will likely focus on understanding the electrochemical behavior of this compound and developing selective and high-yielding synthetic protocols.

Integration into Supramolecular Chemistry and Self-Assembly

The presence of both fluorine and iodine atoms in this compound provides unique opportunities for its integration into supramolecular chemistry and the design of self-assembling systems. The iodine atom can act as a halogen bond donor, a directional non-covalent interaction that is gaining increasing attention for its utility in crystal engineering and the construction of functional materials. acs.orgrsc.orgnih.gov

The fluorine atoms can also participate in specific non-covalent interactions, such as fluorous interactions or hydrogen bonds with suitable donors. The interplay of these interactions, along with potential π-π stacking of the aromatic ring, could be harnessed to direct the self-assembly of this molecule into well-defined supramolecular architectures, such as liquid crystals, gels, or crystalline co-crystals. acs.org Future research in this area will explore the fundamental principles governing the self-assembly of this and related molecules and aim to create novel materials with tailored properties. nih.govrsc.org

Unexplored Reactivity Patterns and Advanced Functionalizations

Beyond the established reactivity of the aldehyde and iodo groups, this compound holds potential for the discovery of new and unexplored reactivity patterns. The unique electronic environment of the aromatic ring, influenced by the three substituents, could lead to unusual regioselectivity in aromatic substitution reactions or enable novel cyclization reactions.

Advanced functionalization strategies could involve the simultaneous or sequential transformation of multiple reactive sites on the molecule. For example, a domino reaction could be initiated at the aldehyde group, followed by a cyclization involving one of the fluorine atoms or the iodine atom. The development of methods for the selective activation of one C-F bond in the presence of the other and the C-I bond is another challenging yet potentially rewarding research direction.

A patent has already demonstrated the use of this compound in the synthesis of boron-containing small molecules with potential antibacterial applications, highlighting its utility as a precursor to novel bioactive compounds. google.com Further exploration of its reactivity will undoubtedly lead to the discovery of new molecules with interesting biological or material properties. evitachem.comevitachem.comevitachem.com

Q & A

Synthesis and Optimization

Basic: What are the common synthetic routes for 3,4-Difluoro-2-iodobenzaldehyde, and what precursors are typically involved? Methodological Answer: The compound is synthesized via oxidation of precursors like 3,4-difluoro-2-iodobenzoic acid. For example, controlled reduction-oxidation steps using reagents such as NaBH₄ followed by MnO₂ under anhydrous conditions yield the aldehyde group. Reaction purity (>93%) is achieved via column chromatography with hexane/ethyl acetate gradients .